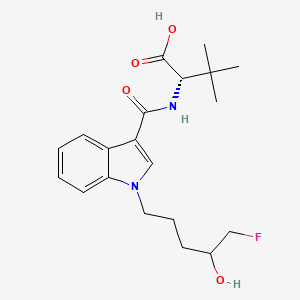

5-fluoro MDMB-PICA metabolite 4

Description

5-Fluoro MDMB-PICA (methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) first identified in 2014. It is structurally characterized by an indole core, a 5-fluoropentyl side chain, and a tert-leucine-derived methyl ester group . Its Metabolite 4 (tentatively identified as 5F-MDMB-PICA 3,3-dimethylbutanoic acid) is a primary hydrolysis product formed via ester cleavage of the parent compound. This metabolite is a critical biomarker for detecting 5F-MDMB-PICA exposure, especially in post-mortem or delayed toxicological analyses where the parent compound may have been rapidly metabolized .

Properties

IUPAC Name |

(2S)-2-[[1-(5-fluoro-4-hydroxypentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN2O4/c1-20(2,3)17(19(26)27)22-18(25)15-12-23(10-6-7-13(24)11-21)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17,24H,6-7,10-11H2,1-3H3,(H,22,25)(H,26,27)/t13?,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYMODMFKRMLJY-LRHAYUFXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCC(CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCC(CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Selection and N-Alkylation

The synthesis begins with indole (1), which undergoes N-alkylation using 1-bromo-4-fluorobutane in the presence of sodium hydride (NaH) and dimethylformamide (DMF) at 0°C to room temperature. This step introduces the fluorobutyl side chain, critical for receptor binding. Subsequent acylation with trifluoroacetic anhydride (TFAA) yields the intermediate 2,2,2-trifluoro-1-[1-(4-fluorobutyl)-1H-indol-3-yl]ethanone (2).

Hydrolysis and Carboxylic Acid Formation

Alkaline hydrolysis of the trifluoroacetyl-protected intermediate (2) using potassium hydroxide (KOH) in methanol and toluene under reflux conditions produces the carboxylic acid derivative, 1-(4-fluorobutyl)-1H-indole-3-carboxylic acid (3). This step is pivotal for generating the carboxylate moiety required for further coupling.

Amide Bond Formation

The final step involves coupling the carboxylic acid (3) with methyl L-tert-leucinate (4) using ethylcarbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole (HOBt·H2O), and triethylamine (Et3N) in DMF. This reaction forms the amide bond, yielding the esterified parent compound, which may undergo esterase-mediated hydrolysis in vivo to produce the metabolite 5-fluoro MDMB-PICA metabolite 4.

Table 1: Key Reagents and Conditions for Synthetic Steps

| Step | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation | NaH, DMF, 1-bromo-4-fluorobutane, 0°C–rt | 1-(4-fluorobutyl)-1H-indole |

| Acylation | TFAA, 0°C–rt | Trifluoroacetyl-protected intermediate |

| Hydrolysis | KOH, MeOH, PhMe, reflux | Carboxylic acid intermediate |

| Coupling | EDC·HCl, HOBt·H2O, Et3N, DMF | Parent ester compound |

In Vitro Metabolic Preparation

5-Fluoro MDMB-PICA metabolite 4 is primarily generated via hepatic metabolism of the parent synthetic cannabinoid, 5F-MDMB-PICA. In forensic toxicology, in vitro models using human liver microsomes (HLMs) or recombinant cytochrome P450 enzymes simulate metabolic pathways to produce and identify metabolites.

Incubation Conditions

A typical protocol involves incubating 5F-MDMB-PICA (1–10 µM) with HLMs in phosphate buffer (pH 7.4) containing NADPH (1 mM) at 37°C for 60 minutes. The reaction is quenched with ice-cold acetonitrile, followed by centrifugation to precipitate proteins. The supernatant is analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm metabolite formation.

Ester Hydrolysis

The metabolite 4 arises from ester hydrolysis of the parent compound’s methyl ester group, catalyzed by carboxylesterases. This reaction replaces the methyl ester with a carboxylic acid, as evidenced by the molecular weight shift from 376.47 g/mol (parent) to 378.4 g/mol (metabolite).

Table 2: Metabolic Transformation of 5F-MDMB-PICA to Metabolite 4

| Parameter | 5F-MDMB-PICA | Metabolite 4 |

|---|---|---|

| Molecular Formula | C21H29FN2O3 | C20H27FN2O4 |

| Molecular Weight | 376.47 | 378.4 |

| Key Functional Group | Methyl ester | Carboxylic acid |

For research and forensic applications, 5-fluoro MDMB-PICA metabolite 4 is prepared as a reference standard. GlpBio provides the compound as a lyophilized powder, requiring reconstitution in solvents such as dimethyl sulfoxide (DMSO), ethanol, or water.

Stock Solution Preparation

A 10 mM stock solution is prepared by dissolving 3.78 mg of the metabolite in 1 mL of DMSO, followed by vortexing and ultrasonication to ensure complete dissolution. Aliquots are stored at -20°C to prevent degradation.

Table 3: Stock Solution Preparation Guidelines

| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|

| 1 | 2.64 | 0.26 |

| 5 | 13.21 | 1.32 |

| 10 | 26.43 | 2.64 |

Chromatographic Purification

Crude synthetic batches are purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (e.g., Phenomenex Kinetex) and a gradient of 0.1% formic acid in water/acetonitrile. The metabolite elutes at ~6.5 minutes under these conditions, with UV detection at 254 nm.

Characterization and Quality Control

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) reveals peaks corresponding to the indole aromatic protons (δ 7.2–7.8 ppm), fluorobutyl chain (δ 4.3–4.5 ppm), and tert-leucine methyl groups (δ 1.0–1.2 ppm).

-

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 379.2124 (calculated 379.2128).

Chemical Reactions Analysis

5-fluoro MDMB-PICA metabolite 4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative defluorination can result in the formation of hydroxylated metabolites .

Scientific Research Applications

Chemical Properties and Identification

5-Fluoro MDMB-PICA metabolite 4 is chemically characterized as N-[[1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, with a molecular formula of C20H27FN2O4 and a molecular weight of 378.4 g/mol. It is typically encountered as a crystalline solid with a high purity (>98%) suitable for analytical applications .

Toxicological Analysis

The primary application of 5-fluoro MDMB-PICA metabolite 4 lies in toxicological analysis, particularly in post-mortem investigations. Studies have demonstrated that this metabolite can be detected in biological fluids such as blood, urine, and cerebrospinal fluid (CSF), making it a crucial biomarker for assessing exposure to synthetic cannabinoids .

Key Findings:

- In a study involving fatal intoxications, concentrations of 5-fluoro MDMB-PICA were found at varying levels in blood (0.1 to 16 ng/mL) and significantly higher in CSF (3.55 times greater than blood) .

- The rapid metabolism of synthetic cannabinoids necessitates the analysis of metabolites for accurate detection and identification during forensic investigations .

| Biological Fluid | Concentration (ng/mL) |

|---|---|

| Blood | 0.1 - 16 |

| Urine | Varies |

| Cerebrospinal Fluid | Up to 3.55 times blood |

Case Studies

Several case studies illustrate the importance of detecting this metabolite in real-world scenarios:

- Fatal Cases : Reports indicate multiple fatalities linked to the consumption of products containing 5-fluoro MDMB-PICA, highlighting the need for enhanced detection methods in forensic labs .

- Driving Under Influence : Instances of impaired driving associated with this compound have been documented, stressing the relevance of metabolite analysis in legal contexts .

Receptor Interaction

5-Fluoro MDMB-PICA metabolite 4 acts as a potent agonist at cannabinoid type 1 receptors (CB1), which are implicated in various physiological processes. Research indicates that this compound exhibits high affinity and potency, making it a subject of interest for pharmacological studies .

Pharmacological Effects:

- In vitro studies show that the compound can induce effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

- Animal studies have confirmed that administration leads to dose-dependent effects such as hypothermia and analgesia, which are reversible by CB1 antagonists like rimonabant .

Analytical Techniques

The detection and quantification of 5-fluoro MDMB-PICA metabolite 4 require advanced analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been employed successfully to separate and identify metabolites from biological samples .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for confirming the presence of synthetic cannabinoids in various matrices.

Table: Analytical Performance Metrics

| Method | Detection Limit (ng/mL) | Quantitation Range (ng/mL) | Accuracy (%) |

|---|---|---|---|

| LC-MS | 0.07 | 0.1 - 4 | ~81 |

| GC-MS | Not specified | Not specified | Not specified |

Mechanism of Action

5-fluoro MDMB-PICA metabolite 4 exerts its effects by binding to and activating the cannabinoid type 1 (CB1) receptor in the brain. This receptor is part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite . The activation of CB1 receptors by synthetic cannabinoids can result in psychoactive effects similar to those of THC .

Comparison with Similar Compounds

Analytical Challenges and Detection Methods

- LC-MS/MS vs. LC-Q/TOF : While LC-MS/MS is sufficient for parent compound quantification, LC-Q/TOF is required for metabolite identification due to structural similarities among SCRAs .

- Cross-Reactivity: Immunoassays often fail to detect 5F-MDMB-PICA metabolites, necessitating confirmatory testing with high-resolution mass spectrometry .

Biological Activity

5-Fluoro MDMB-PICA, a synthetic cannabinoid, has garnered attention due to its potent effects on the cannabinoid receptors, particularly CB1. Among its metabolites, 5-fluoro MDMB-PICA metabolite 4 has been identified as a significant compound influencing biological activity. This article delves into the biological activity of this metabolite, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

5-Fluoro MDMB-PICA is structurally related to other synthetic cannabinoids but features a unique indole group that affects its interaction with cannabinoid receptors. The metabolite 4 is a product of metabolic processes involving hydrolysis and oxidative defluorination, which are common pathways for synthetic cannabinoids.

5-Fluoro MDMB-PICA and its metabolites act primarily as agonists at the CB1 receptor. Research has shown that metabolite 4 exhibits high affinity and potency at this receptor, comparable to other well-known cannabinoids like JWH-018.

- Binding Affinity : The binding affinity (K_i) for CB1 receptors has been reported as low as 1.24 nM for 5-fluoro MDMB-PICA, indicating a strong interaction with the receptor .

- Functional Potency : The effective concentration (EC50) values for this compound range from 0.45 to 3.26 nM in various assays .

Metabolite Identification

A total of 22 metabolites of 5-fluoro MDMB-PICA have been identified through in vitro studies using human hepatocytes. Metabolite 4 is among these and is characterized by specific transformations such as ester hydrolysis .

Toxicological Findings

A notable case study highlighted the toxicological implications of 5-fluoro MDMB-PICA and its metabolites. In a series of twelve cases involving intoxication, metabolites were detected in post-mortem analyses:

- Concentration Ranges : Blood concentrations of the parent compound varied from 0.1 to 16 ng/mL, with cerebrospinal fluid concentrations being significantly higher, suggesting a rapid distribution into the central nervous system .

- Adverse Effects : Common physical effects included balance deficiencies and ocular symptoms, while psychological effects ranged from aggression to disorientation .

| Case Study | Concentration (ng/mL) | Observed Effects |

|---|---|---|

| Case 1 | Blood: 0.9 | Aggression |

| Case 2 | Blood: 3.2 | Confusion |

| Case 3 | Blood: 16 | Slurred speech |

Absorption and Elimination

The pharmacokinetic profile of metabolite 4 indicates rapid absorption and elimination characteristics:

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to detect 5-fluoro MDMB-PICA and its metabolites in biological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for identifying parent compounds and metabolites. For rapid screening, direct analysis in real-time mass spectrometry (DART-MS) can process 96 samples in ~23 seconds per sample, using deuterated internal standards (e.g., AB-PINACA-d4) to enhance accuracy . Hydrolysis and liquid-liquid extraction (e.g., ethyl acetate:n-chloro-butane) are critical sample preparation steps to isolate metabolites .

Q. What are the primary metabolic pathways of 5-fluoro MDMB-PICA?

- Methodology : Key pathways include ester hydrolysis (cleaving the methyl ester group) and oxidative defluorination of the 5-fluoropentyl side chain. In vitro studies using pooled human liver microsomes (pHLM) and human hepatocytes, combined with LC-QToF-MS, identify major phase I metabolites like hydroxylated derivatives and carboxylic acid products . Glucuronidation of hydroxylated metabolites is a major phase II pathway, necessitating conjugate cleavage (e.g., β-glucuronidase treatment) for urinary detection .

Q. What is the current understanding of 5-fluoro MDMB-PICA’s toxicological profile?

- Methodology : Limited in vivo data exist, but fatalities linked to synthetic cannabinoids suggest acute neurotoxicity (e.g., seizures) and cardiotoxicity. Toxicity studies rely on post-mortem analyses of cerebrospinal fluid (CSF), where metabolite concentrations exceed blood levels, highlighting CSF as a critical matrix for forensic investigations . In vitro receptor binding assays (CB1/CB2) and rodent models are used to assess potency and metabolic activation mechanisms .

Advanced Research Questions

Q. How can researchers optimize metabolite detection in complex biological matrices (e.g., CSF or decomposed tissue)?

- Methodology : Sensitivity is improved via high-resolution mass spectrometry (HRMS) and targeted MS/MS transitions. For CSF, dilute-and-shoot protocols minimize matrix interference, while post-mortem samples require enzymatic digestion to release protein-bound metabolites. Isotope dilution with synthesized reference standards (e.g., 5F-MDMB-PICA metabolite 4) ensures quantification accuracy . Data-independent acquisition (DIA) modes enhance untargeted metabolite discovery .

Q. Do 5-fluoro MDMB-PICA metabolites retain cannabinoid receptor activity, and how does this impact toxicity?

- Methodology : Hydrolyzed metabolites (e.g., carboxylic acid derivatives) are generally inactive at CB1/CB2 receptors, but hydroxylated metabolites may retain partial agonism. Competitive radioligand binding assays (using [³H]CP-55,940) and functional assays (e.g., cAMP inhibition) in transfected HEK-293 cells quantify residual activity . Pharmacokinetic modeling predicts metabolite distribution, with volume of distribution (Vd) calculated using physiologically based pharmacokinetic (PBPK) models .

Q. How can structural discrepancies in metabolite identification be resolved when using multi-technique approaches?

- Methodology : Discrepancies between FT-IR, NMR, and MS data require orthogonal validation. For example, NMR confirms stereochemistry of hydroxylation sites, while MS/MS fragmentation patterns (e.g., loss of CO2 indicative of ester hydrolysis) cross-validate functional groups. Collaborative databases (e.g., UNODC Early Warning Advisories) provide updated spectral libraries to reduce false identifications .

Q. What experimental models best predict interspecies differences in 5-fluoro MDMB-PICA metabolism?

- Methodology : Comparative studies using human hepatocytes vs. rodent microsomes reveal species-specific enzyme kinetics (e.g., CYP3A4 vs. CYP2C11 dominance). Stable isotope tracers (e.g., ¹³C-labeled 5F-MDMB-PICA) track metabolic flux differences. CRISPR-edited murine models expressing human CYP isoforms isolate contributions of specific enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.